![molecular formula C14H11ClN2O4S B2663405 N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline CAS No. 338407-51-5](/img/structure/B2663405.png)
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline
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Overview
Description
“N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline” is a chemical compound with the CAS Number: 338407-51-5. It has a molecular weight of 338.77 and its IUPAC name is 3-chloro-N-[(E)-2-nitro-2-(phenylsulfonyl)ethenyl]aniline .
Molecular Structure Analysis
The InChI code for the compound is 1S/C14H11ClN2O4S/c15-11-5-4-6-12(9-11)16-10-14(17(18)19)22(20,21)13-7-2-1-3-8-13/h1-10,16H/b14-10+ . This code provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline” is a solid compound with a molecular weight of 338.77 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.Scientific Research Applications
- N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline (referred to as BS-THQ) and its analogue 4-NH2 BS-THQ have been synthesized and evaluated for antibacterial activity .
Antibacterial Activity
Synthetic Chemistry
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. It has hazard codes H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
properties
IUPAC Name |
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O4S/c15-11-5-4-6-12(9-11)16-10-14(17(18)19)22(20,21)13-7-2-1-3-8-13/h1-10,16H/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWRRVDCGVTRPU-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC(=CC=C2)Cl)/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-chloroaniline |
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